2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol

Hydrogen bonding Bioisostere design Medicinal chemistry

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol (CAS 2090540-48-8) is a tri-fluorinated phenolic compound featuring ortho-difluoromethyl, meta-fluoro, and para-methoxy substitution on the aromatic ring (molecular formula C₈H₇F₃O₂, molecular weight 192.14 g/mol). The compound belongs to the class of difluoromethylation agents and serves as a specialty building block in medicinal chemistry and agrochemical discovery.

Molecular Formula C8H7F3O2
Molecular Weight 192.13 g/mol
Cat. No. B12080606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol
Molecular FormulaC8H7F3O2
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)O)C(F)F)F
InChIInChI=1S/C8H7F3O2/c1-13-5-3-2-4(12)6(7(5)9)8(10)11/h2-3,8,12H,1H3
InChIKeyMLAADGVBWILCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol: A Structurally Distinct Fluorinated Building Block for Drug Discovery and Agrochemical Research


2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol (CAS 2090540-48-8) is a tri-fluorinated phenolic compound featuring ortho-difluoromethyl, meta-fluoro, and para-methoxy substitution on the aromatic ring (molecular formula C₈H₇F₃O₂, molecular weight 192.14 g/mol) . The compound belongs to the class of difluoromethylation agents and serves as a specialty building block in medicinal chemistry and agrochemical discovery . The ortho-difluoromethyl group confers lipophilic hydrogen bond donor capacity distinct from hydroxyl, thiol, or amine functionalities, while the meta-fluoro substituent further modulates electronic distribution and metabolic stability [1].

Why 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol Cannot Be Replaced by Mono-Fluorinated or Non-Fluorinated Phenol Analogs


The orthogonal arrangement of difluoromethyl (-CF₂H) at the ortho position, fluorine (-F) at the meta position, and methoxy (-OCH₃) at the para position creates a substitution pattern absent in structurally related fluorophenols, including 3-(difluoromethyl)-4-methoxyphenol (C₈H₈F₂O₂, MW 174.14), 5-(difluoromethyl)-2-methoxyphenol, and 2-fluoro-4-methoxyphenol . The ortho-CF₂H group is sterically constrained relative to para- or meta-CF₂H analogs, altering both conformational preferences and intermolecular interaction geometries [1]. The meta-fluoro substituent imposes distinct electronic effects (Hammett σₘ ≈ 0.34) compared to analogs lacking this substituent [2]. Furthermore, the CF₂H group acts as a hydrogen bond donor of intermediate strength—quantitatively similar to thiophenol and aniline but weaker than hydroxyl—while simultaneously increasing lipophilicity, a dual property absent in non-fluorinated or mono-fluorinated analogs [3]. Simple substitution with regioisomeric difluoromethylphenols or non-fluorinated methoxyphenols alters hydrogen bonding capacity, lipophilicity (LogP), metabolic vulnerability, and synthetic utility, rendering them non-interchangeable in applications requiring precise molecular recognition.

Quantitative Differentiation of 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol Versus Closest Analogs


Ortho-Difluoromethyl Substitution Provides Hydrogen Bond Donor Capacity Intermediate Between Hydroxyl and Thiol, with Quantifiable Acidity Parameters

The ortho-difluoromethyl (-CF₂H) group in the target compound functions as a lipophilic hydrogen bond donor, a property absent in regioisomeric analogs such as 3-(difluoromethyl)-4-methoxyphenol where the CF₂H group occupies the meta position relative to hydroxyl . Systematic quantification of CF₂H hydrogen bond donation ability via ¹H NMR-based acidity determination and UV-vis titration with Reichardt's dye reveals that CF₂H exhibits hydrogen bond acidity (α₂ᴴ) approximately intermediate between hydroxyl and thiol groups, with the direct attachment of CF₂H to cationic aromatic systems significantly enhancing donation capacity [1]. This ortho positioning enables intramolecular hydrogen bonding with the adjacent phenolic -OH, a geometric constraint not achievable in meta- or para-CF₂H regioisomers [2].

Hydrogen bonding Bioisostere design Medicinal chemistry

Calculated LogP of 2.48 Indicates Superior Lipophilicity Versus Non-Fluorinated and Regioisomeric Analogs

The target compound has a calculated LogP of 2.4775, reflecting the combined lipophilic contributions of the ortho-CF₂H group (Hansch π ≈ 0.4–0.7 for CF₂H substitution), meta-fluoro atom (π ≈ 0.14), and para-methoxy group (π ≈ -0.02) . In contrast, the non-fluorinated parent compound 2-methoxyphenol (guaiacol) exhibits experimental LogP of approximately 1.32 [1], representing a >1 log unit increase in lipophilicity. The regioisomer 3-(difluoromethyl)-4-methoxyphenol (C₈H₈F₂O₂) has molecular weight 174.14 g/mol versus 192.14 g/mol for the target, with the additional meta-fluoro substituent in the target contributing further lipophilicity and electronic modulation . The CF₂H group functions as a 'lipophilic hydroxyl' bioisostere, increasing membrane permeability while retaining hydrogen bonding capacity [2].

Lipophilicity Physicochemical properties ADME optimization

Ortho-CF₂H Position Enables Distinct Synthetic Utility as a Precursor to Boronate Esters for Suzuki-Miyaura Coupling

The target compound serves as a precursor for synthesizing 2-[2-(difluoromethyl)-3-fluoro-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2673219-75-3, molecular formula C₁₄H₁₈BF₃O₃, MW 302.10), a boronate ester derivative suitable for Suzuki-Miyaura cross-coupling reactions . This synthetic pathway is documented in commercial catalogs, indicating established preparative methodology. The ortho-CF₂H group adjacent to the reactive site influences the electronic environment of the aromatic ring, potentially affecting coupling yields and regioselectivity compared to meta- or para-CF₂H substituted analogs . In contrast, regioisomeric difluoromethylphenols such as 3-(difluoromethyl)-4-methoxyphenol produce boronate esters with different substitution patterns and electronic characteristics, yielding distinct downstream products .

Synthetic building block Cross-coupling Boronate ester

Tri-Fluorinated Substitution Pattern (CF₂H + F + OCH₃) Offers Predicted Metabolic Stability Advantage Over Mono-Fluorinated and Non-Fluorinated Analogs

The combination of ortho-CF₂H, meta-fluoro, and para-methoxy substituents blocks multiple potential sites of oxidative metabolism on the aromatic ring . Fluorine substitution at metabolically labile positions is a well-established strategy to reduce cytochrome P450-mediated oxidation, with the C-F bond (bond dissociation energy ~130 kcal/mol) being significantly stronger than the C-H bond (~110 kcal/mol) [1]. The meta-fluoro substituent specifically blocks para-hydroxylation pathways common in non-fluorinated phenolic compounds. The CF₂H group, unlike CF₃, retains hydrogen bond donor capacity while providing metabolic shielding, a dual benefit absent in analogs containing only single fluorine substitution or non-fluorinated methoxy groups [2]. While direct microsomal stability data for this specific compound are not publicly available, the class-level inference from structurally related fluorinated phenols supports enhanced metabolic stability relative to non-fluorinated 2-methoxyphenol and mono-fluorinated analogs [3].

Metabolic stability Fluorine substitution CYP450 resistance

Commercial Availability at 98% Purity with Established MDL Registration Supports Reproducible Research Procurement

The target compound is commercially available from multiple reputable suppliers including Leyan (Product No. 1589474), AKSci (Catalog 7888EY), Alfa Chemistry (Catalog OFC2090540488), and Apollo Scientific (Catalog PC520323), with certified purity of 98% and MDL registration number MFCD30496638 . This contrasts with several regioisomeric analogs such as 3-(difluoromethyl)-4-methoxyphenol and 5-(difluoromethyl)-2-methoxyphenol, which may have more limited commercial sourcing options or different purity specifications . The compound is stocked and shipped from multiple geographic locations, supporting global procurement logistics . Long-term storage recommendations specify cool, dry conditions without special hazardous material classification for transport, reducing shipping complexity .

Commercial availability Purity specification Procurement

High-Value Application Scenarios for 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol in Drug Discovery and Agrochemical Research


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity and Modulated Hydrogen Bonding

This compound is suitable for medicinal chemistry programs seeking fluorinated phenolic scaffolds with orthogonal hydrogen bonding and lipophilicity profiles. The ortho-CF₂H group provides hydrogen bond donor capacity intermediate between hydroxyl and thiol (quantitatively similar to thiophenol and aniline), enabling fine-tuning of target engagement where precise H-bond strength influences selectivity [1]. The calculated LogP of 2.48 positions the compound within the optimal range for oral bioavailability, while the meta-fluoro substituent provides metabolic shielding at positions vulnerable to CYP450 oxidation . Applications include the design of kinase inhibitors, GPCR modulators, and nuclear receptor ligands where the difluoromethyl group serves as a 'lipophilic hydroxyl' bioisostere to improve membrane permeability without complete loss of hydrogen bonding capacity [2].

Synthetic Chemistry: Boronate Ester Precursor for Suzuki-Miyaura Cross-Coupling

The compound is documented as a precursor to 2-[2-(difluoromethyl)-3-fluoro-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2673219-75-3), a boronate ester suitable for Suzuki-Miyaura cross-coupling reactions . This enables the construction of biaryl and heteroaryl systems incorporating the difluoromethyl-fluoro-methoxyphenol pharmacophore. The ortho-CF₂H group adjacent to the boron attachment site introduces steric and electronic effects distinct from regioisomeric boronate esters, offering unique coupling selectivity. Researchers pursuing modular synthesis of fluorinated aromatic libraries should prioritize this compound over regioisomeric difluoromethylphenols that lack the meta-fluoro substituent or have CF₂H in different positions, as the substitution pattern determines downstream coupling partners and product diversity .

Agrochemical Discovery: SDHI Fungicide Scaffold Development

The difluoromethylphenol motif is recognized as a key structural element in succinate dehydrogenase inhibitor (SDHI) fungicides, a major class of crop protection agents . The presence of the ortho-CF₂H group and meta-fluoro substituent in the target compound provides a differentiated scaffold for exploring structure-activity relationships in antifungal lead optimization. Compared to simpler difluoromethylphenols such as 3-(difluoromethyl)-4-methoxyphenol (which has applications in SDHI fungicide development), this compound offers additional fluorine substitution that may enhance target binding affinity through favorable electrostatic interactions with the ubiquinone binding pocket of SDH enzymes . The tri-fluorinated pattern may also improve soil persistence and photostability relative to non-fluorinated or mono-fluorinated analogs.

Structure-Activity Relationship (SAR) Studies: Probing Electronic and Steric Effects of Ortho-CF₂H Substitution

The compound serves as a precise tool for SAR studies examining the effects of ortho-difluoromethyl substitution relative to meta- or para-CF₂H regioisomers. The orthogonal arrangement of ortho-CF₂H, meta-F, and para-OCH₃ creates a unique electronic environment (Hammett σ effects) and steric profile that can be systematically compared to analogs including 3-(difluoromethyl)-4-methoxyphenol (meta-CF₂H, para-OCH₃) and 5-(difluoromethyl)-2-methoxyphenol (para-CF₂H relative to OH, ortho-OCH₃) . This enables researchers to deconvolute the contributions of CF₂H position, fluorine substitution, and methoxy placement to biological activity, metabolic stability, and physicochemical properties. Such systematic SAR studies are essential for rational lead optimization and patent strategy development [3].

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